molecular formula C11H24 B14564295 3,3-Diethyl-2,4-dimethylpentane CAS No. 61868-92-6

3,3-Diethyl-2,4-dimethylpentane

Cat. No.: B14564295
CAS No.: 61868-92-6
M. Wt: 156.31 g/mol
InChI Key: VVQOQVXGUMJNET-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,4-dimethylpentane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its highly branched structure, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-2,4-dimethylpentane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor, such as 2,4-dimethylpentane, with ethyl groups. This can be done using a Friedel-Crafts alkylation reaction, where an alkyl halide (e.g., ethyl chloride) reacts with the precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2,4-dimethylpentane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. Common reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine, UV light.

    Combustion: Oxygen, high temperature.

    Cracking: Heat, catalysts such as zeolites.

Major Products

    Halogenation: Haloalkanes (e.g., 3,3-Diethyl-2,4-dimethylpentyl chloride).

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3,3-Diethyl-2,4-dimethylpentane has various applications in scientific research, particularly in the fields of chemistry and materials science. Its highly branched structure makes it a useful model compound for studying the effects of branching on physical properties such as boiling point, melting point, and density. Additionally, it can be used in the development of new catalytic processes and in the study of reaction mechanisms.

Mechanism of Action

As an alkane, 3,3-Diethyl-2,4-dimethylpentane does not have a specific mechanism of action in a biological context, as it is relatively inert. in chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. For example, during halogenation, the reaction proceeds via a free radical mechanism where the halogen molecule dissociates into radicals that react with the alkane.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylpentane
  • 2,3-Dimethylpentane
  • 3-Ethyl-2,2-dimethylpentane

Comparison

3,3-Diethyl-2,4-dimethylpentane is unique due to its specific branching pattern, which can significantly affect its physical properties compared to its isomers. For instance, the presence of two ethyl groups and two methyl groups at specific positions can lead to differences in boiling and melting points, as well as density, compared to other branched alkanes with similar molecular formulas.

Properties

CAS No.

61868-92-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,3-diethyl-2,4-dimethylpentane

InChI

InChI=1S/C11H24/c1-7-11(8-2,9(3)4)10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

VVQOQVXGUMJNET-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C)C(C)C

Origin of Product

United States

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